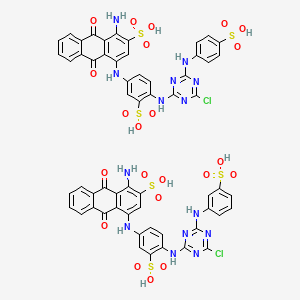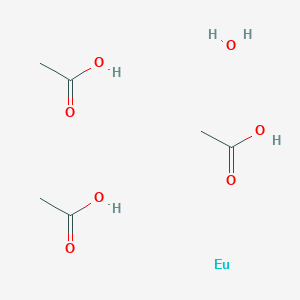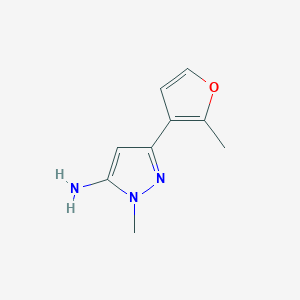
Enalaprilat-d5 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enalaprilat-d5 (sodium) is a deuterated form of enalaprilat, primarily utilized in research to elucidate the metabolic pathways and kinetics of the parent compound, enalaprilat . This compound acts as a stable isotopic label, allowing scientists to track the distribution and breakdown of enalaprilat without interference from the body’s natural processes .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of enalaprilat-d5 (sodium) involves the deuteration of enalaprilat. Initial stock solutions of enalaprilat-d5 are prepared in methanol and stored at approximately -80°C . The synthesis typically involves the incorporation of deuterium atoms into the enalaprilat molecule, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of enalaprilat-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to validate the quality of the final product .
化学反应分析
Types of Reactions: Enalaprilat-d5 (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of enalaprilat-d5 (sodium) may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Enalaprilat-d5 (sodium) has a wide range of scientific research applications, including:
作用机制
Enalaprilat-d5 (sodium) exerts its effects by inhibiting the Angiotensin Converting Enzyme (ACE), which prevents the transformation of angiotensin I into angiotensin II . Angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney. By down-regulating this protein, enalaprilat-d5 (sodium) results in reduced blood pressure and blood fluid volume .
相似化合物的比较
Enalaprilat: The parent compound of enalaprilat-d5 (sodium), used in the treatment of hypertension.
Perindoprilat: Another ACE inhibitor used in similar therapeutic applications.
Uniqueness: Enalaprilat-d5 (sodium) is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies . This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of enalaprilat is crucial .
属性
分子式 |
C18H22N2Na2O5 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; |
InChI 键 |
HTOMWWZYNPLIET-CGGLEDJRSA-L |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)


![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)




![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
